molecular formula C12H14ClN5 B1414767 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine CAS No. 1030477-00-9

6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No. B1414767
CAS RN: 1030477-00-9
M. Wt: 263.72 g/mol
InChI Key: FHSOICXXARHMRT-UHFFFAOYSA-N
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Description

The compound “6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine” belongs to the class of triazines, which are heterocyclic compounds with three nitrogen atoms in a six-membered ring. The presence of a chloromethyl group suggests that it could be used as a building block in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chloromethylation is a common reaction in organic chemistry. It typically involves the reaction of an aromatic compound with formaldehyde and a source of chlorine, often in the presence of a Lewis acid catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the triazine ring, which is planar and aromatic. The presence of the chloromethyl, ethyl, and phenyl groups would add complexity to the structure .


Chemical Reactions Analysis

The chloromethyl group in the compound could undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile . The presence of the triazine ring could also allow for various other reactions, depending on the specific conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloromethyl group could make it more reactive, while the ethyl and phenyl groups could affect its solubility and stability .

Scientific Research Applications

Antimicrobial Activity

6-(Chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing their potential in developing new antimicrobial agents (Kushwaha & Sharma, 2022).

Material Science

In material science, 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been incorporated into the synthesis of aromatic polyamides with phenyl-1,3,5-triazine moieties. These materials exhibit high thermal stability and solubility in organic solvents, making them promising candidates for high-performance polymer applications (Yu et al., 2012).

Environmental Science

In environmental science, the dissipation kinetics of soil-applied herbicides, including those related to 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine, have been studied to understand their behavior in various soil conditions. This research aids in assessing the environmental impact and management of such compounds (Baer & Calvet, 1999).

Anti-Plasmodial Activity

The compound has also been explored in the context of anti-plasmodial activity, with derivatives showing promising in vitro efficacy against drug-sensitive and resistant strains of P. falciparum. This highlights its potential in malaria treatment research (Lourens et al., 2016).

Bioremediation

In bioremediation, research has focused on microbial transformation of triazine compounds, including those related to 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine. Specific microbial isolates capable of dechlorinating and deaminating such compounds have been identified, contributing to strategies for environmental cleanup of triazine pollutants (Mulbry, 1994).

Future Directions

The future directions for this compound would depend on its potential applications. Given the structural features of the compound, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

6-(chloromethyl)-2-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5/c1-2-18(9-6-4-3-5-7-9)12-16-10(8-13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSOICXXARHMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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